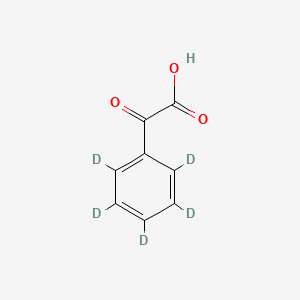
Ethyl Palmitate-d31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl Palmitate-d31 (EP-d31) is a type of fatty acid ester commonly used in scientific research, particularly in biochemical and physiological studies. EP-d31 is a derivative of palmitic acid, which is a saturated fatty acid found in many plants and animals. EP-d31 is synthesized through the reaction of palmitic acid and ethanol. It has a wide range of applications in laboratory experiments, as well as many biochemical and physiological effects.
作用機序
The mechanism of action of Ethyl Palmitate-d31 is not well understood. However, it is believed that the ester bond between the palmitic acid and ethanol is hydrolyzed by enzymes, such as lipases and esterases. This hydrolysis releases the palmitic acid, which can then be used in various reactions and assays.
Biochemical and Physiological Effects
Ethyl Palmitate-d31 has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, such as lipases and esterases. In addition, it has been shown to have an inhibitory effect on the production of inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, it has been shown to have an inhibitory effect on the production of reactive oxygen species.
実験室実験の利点と制限
The main advantage of using Ethyl Palmitate-d31 in laboratory experiments is that it is a relatively simple and inexpensive reagent. In addition, it is easy to synthesize and can be stored for long periods of time. However, there are some limitations to using Ethyl Palmitate-d31 in laboratory experiments. For example, it may not be suitable for some types of reactions, such as those involving high temperatures or strong acids. In addition, it may not be suitable for some types of assays, such as those involving proteins or lipids.
将来の方向性
There are a number of potential future directions for the use of Ethyl Palmitate-d31 in scientific research. For example, it could be used to study the effects of fatty acid esters on the activity of enzymes involved in lipid metabolism. In addition, it could be used to study the effects of fatty acid esters on the production of inflammatory mediators. Furthermore, it could be used to study the effects of fatty acid esters on the production of reactive oxygen species. Finally, it could be used to study the interactions between proteins and lipids.
合成法
Ethyl Palmitate-d31 is synthesized through the reaction of palmitic acid and ethanol. This reaction is usually performed in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of around 100°C for 1-2 hours. After the reaction is complete, the product is cooled and filtered to remove any unreacted materials. The resulting product is a clear, colorless, and odorless liquid.
科学的研究の応用
Ethyl Palmitate-d31 is widely used in scientific research, particularly in biochemical and physiological studies. It is commonly used as a substrate for enzymes, such as lipases and esterases, and as a reagent for assays and reactions. In addition, Ethyl Palmitate-d31 can be used to study the structure and function of proteins, as well as to measure the activity of enzymes. Furthermore, it can be used to study the interactions between proteins and lipids.
特性
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNKXNNONJFQO-FNWSWSEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Palmitate-d31 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



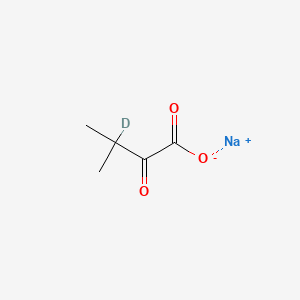
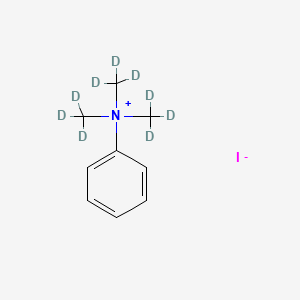
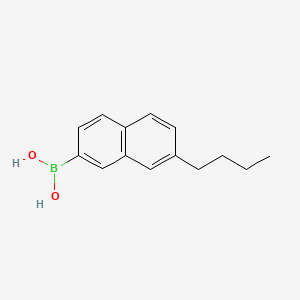

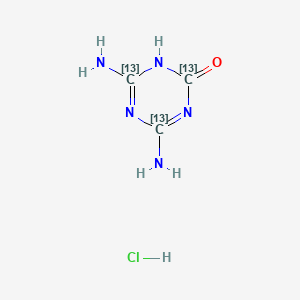
![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)
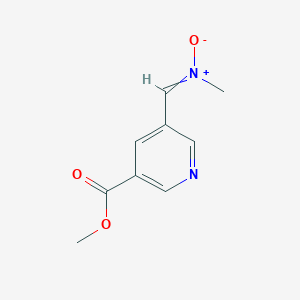
![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)
